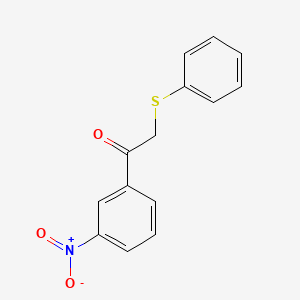![molecular formula C24H25N3O4S B4232460 N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B4232460.png)
N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide
Vue d'ensemble
Description
N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide, also known as N-(4-Methoxybenzyl)-N'-(4-phenylbenzenesulfonyl)piperazine, is a chemical compound that belongs to the class of sulfonamides. It is a synthetic molecule that has been extensively studied for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide is not fully understood. It is believed to act as a partial agonist at the serotonin 5-HT1A receptor, which results in the modulation of neurotransmitter release in the brain. This modulation is thought to be responsible for the anxiolytic and antidepressant effects of the compound.
Biochemical and Physiological Effects:
N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, which are associated with improved mood and decreased anxiety. It has also been shown to decrease the release of glutamate, which is associated with the development of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide in lab experiments include its high affinity for the serotonin 5-HT1A receptor, its anxiolytic and antidepressant effects, and its potential use in the treatment of neuropathic pain. The limitations of using the compound in lab experiments include its partial agonist activity, which may result in variable effects depending on the experimental conditions.
Orientations Futures
There are a number of future directions for the study of N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide. These include further studies on its mechanism of action, its potential use in the treatment of other neurological disorders, and the development of more potent and selective compounds based on its structure. Additionally, studies on the pharmacokinetics and toxicity of the compound are needed to assess its potential use in humans.
Applications De Recherche Scientifique
N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been studied for its potential use in the treatment of neuropathic pain, as it has been shown to have analgesic effects in animal models.
Propriétés
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-31-20-13-11-19(12-14-20)26-15-17-27(18-16-26)24(28)22-9-5-6-10-23(22)25-32(29,30)21-7-3-2-4-8-21/h2-14,25H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAWZPWBWKGQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline](/img/structure/B4232384.png)
![N-(2,6-dimethylphenyl)-2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B4232389.png)
![N-benzyl-3-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4232398.png)
![N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B4232411.png)
![3-chloro-4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4232417.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B4232424.png)

![2-[1-(3-chlorophenyl)-2,5-dioxo-3-(2-thienylmethyl)-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4232448.png)
![2-(methylthio)-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4232463.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4232477.png)
![6-amino-3,4',4',6',8'-pentamethyl-2'-oxo-6'-phenyl-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4232480.png)
![1,1'''-diacetyltrispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B4232486.png)
![ethyl 4-({2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}amino)benzoate](/img/structure/B4232494.png)